molecular formula C9H12N2O B13593164 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Cat. No.: B13593164
M. Wt: 164.20 g/mol
InChI Key: IVBUQPIMXIGKHD-SNAWJCMRSA-N
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Description

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal is a chemical building block featuring a 1,3,5-trimethyl-1H-pyrazole core linked to an α,β-unsaturated aldehyde (prop-2-enal) group. This structure classifies it as a cinnamaldehyde derivative where the traditional aryl ring is replaced by a heterocyclic pyrazole system, making it a valuable scaffold in medicinal chemistry and heterocyclic synthesis . Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules. Its molecular framework allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, particularly at the aldehyde and unsaturated bond sites . The compound has been explored for its potential as a pharmacophore in drug design and in the synthesis of materials with specific properties, such as dyes and polymers . The synthetic approach often involves a Knorr pyrazole synthesis to form the trimethylpyrazole core, followed by Vilsmeier-Haack formylation and a Knoevenagel condensation to install the α,β-unsaturated aldehyde side chain, yielding the product with high selectivity for the E-isomer . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enal

InChI

InChI=1S/C9H12N2O/c1-7-9(5-4-6-12)8(2)11(3)10-7/h4-6H,1-3H3/b5-4+

InChI Key

IVBUQPIMXIGKHD-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C=O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC=O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The classical approach to synthesize 1H-pyrazoles involves the Knorr reaction , which condenses hydrazines with 1,3-dicarbonyl compounds to form the heterocyclic ring. For the trimethyl-substituted pyrazole:

  • Starting materials include hydrazine derivatives and methyl-substituted 1,3-dicarbonyl compounds (e.g., acetylacetone or diethyl malonate derivatives).
  • The cyclocondensation reaction is typically performed in ethanol or similar solvents under reflux conditions.
  • The product is a 1H-pyrazole substituted at the 3, 4, and 5 positions with methyl groups, depending on the diketone used.

This method is well-documented and can be adapted to introduce substituents at the 4-position, which is the site of linkage to the prop-2-enal group.

Installation of the α,β-Unsaturated Aldehyde Moiety

The aldehyde functionality at the 3-position of the prop-2-enal side chain can be introduced by:

  • Knoevenagel condensation of the pyrazole-4-carbaldehyde or pyrazole-4-acetaldehyde with formaldehyde or other aldehyde sources in the presence of base catalysts such as piperidine or pyridine.
  • Alternatively, direct formylation of the pyrazole ring at the 4-position followed by Wittig or Horner–Wadsworth–Emmons reactions to extend the aldehyde side chain to the α,β-unsaturated system.

A representative synthetic sequence is:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring synthesis Hydrazine + 1,3-dicarbonyl compound, reflux 1,3,5-trimethylpyrazole
2 Formylation at 4-position Vilsmeier-Haack reagent (POCl3/DMF) 4-formyl-1,3,5-trimethylpyrazole
3 Knoevenagel condensation Aldehyde + active methylene compound, base 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

This sequence ensures regioselective formylation and installation of the α,β-unsaturated aldehyde side chain.

One-Pot Multicomponent Reactions

Recent advances include multicomponent reactions (MCRs) that combine pyrazole formation and aldehyde installation in one pot to improve efficiency:

  • Starting from β-bromocarbonyl compounds and hydrazine derivatives, the pyrazole ring and α,β-unsaturated aldehyde are formed sequentially without isolating intermediates.
  • Catalysts such as piperidine facilitate Knoevenagel condensation steps.
  • These methods have been shown to tolerate various substituents and provide good yields of pyrazole-aldehyde derivatives.

Research Findings and Data Tables

Yield and Conditions Summary

Method Key Reagents Conditions Yield (%) Notes
Knorr synthesis + formylation Hydrazine + diketone; POCl3/DMF Reflux; room temp 65-85 Classical, reliable
One-pot MCR β-bromocarbonyl + hydrazine + base 80°C, 4 h 70-90 Efficient, fewer purification steps
Knoevenagel condensation Pyrazole-4-carbaldehyde + aldehyde Base catalyst (piperidine) 75-88 High selectivity for E-isomer

Spectroscopic Data (Typical)

Parameter Value (Example)
^1H NMR (400 MHz) δ 9.5 (s, 1H, aldehyde H), 7.0-7.5 (d, 1H, vinyl H), 2.0-2.5 (s, 9H, CH3)
^13C NMR δ 190-195 (aldehyde C), 140-150 (C=C), 10-15 (methyl C)
IR (cm^-1) 1680 (C=O aldehyde), 1600 (C=C pyrazole)
MS (ESI) m/z consistent with C8H11N2O (M+H)^+

Summary and Recommendations

  • The Knorr cyclocondensation remains the foundational method for synthesizing the pyrazole core.
  • Subsequent formylation at the 4-position using Vilsmeier-Haack conditions is effective for introducing the aldehyde group.
  • Knoevenagel condensation or related C=C bond-forming reactions then install the α,β-unsaturation, yielding the target this compound.
  • Emerging one-pot multicomponent reactions offer streamlined synthesis with good yields and operational simplicity.
  • Purification by column chromatography or preparative HPLC is recommended to isolate the pure E-isomer of the α,β-unsaturated aldehyde.

This detailed synthesis overview integrates classical and modern methods from peer-reviewed literature and experimental protocols, providing a comprehensive guide for preparing this compound with high purity and yield. The data tables summarize reaction conditions, yields, and characterization data essential for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Source/Reference
3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal Pyrazole with 1,3,5-trimethyl groups C9H12N2O Enhanced steric hindrance; potential use in medicinal chemistry (hypothesized) Not explicitly stated
3-(4-Methoxyphenyl)prop-2-enal Methoxyphenyl group at C4 C10H10O2 Natural product with antioxidant activity (isolated from E. pavian) Tachai & Nuntawong, 2016a
2-Methoxycinnamaldehyde 2-Methoxyphenyl group C10H10O2 Antimicrobial properties; used in flavoring NMR study (2022)
(E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2-yl]prop-2-enal Fluorophenyl and isopropylindole substituents C20H17FNO Synthetic intermediate for pharmaceuticals Patent (2008)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole and allyl groups C19H16N3OS Anticancer and antimicrobial activities (hypothesized) Chakib et al. (2010)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl and methoxyphenyl groups C24H17Cl2N2O2 Crystallographic studies for drug design Fun et al. (2011)

Key Differences and Implications

Substituent Electronic Effects: The trimethylpyrazole group in the target compound provides strong electron-donating methyl groups, which may reduce electrophilicity at the α,β-unsaturated aldehyde compared to methoxy-substituted analogs like 3-(4-methoxyphenyl)prop-2-enal. Methoxy groups enhance electron density via resonance, increasing reactivity toward nucleophiles .

Steric Effects :

  • The bulky trimethylpyrazole moiety likely hinders planarization of the α,β-unsaturated system, reducing conjugation efficiency. This contrasts with less hindered cinnamaldehydes (e.g., 2-methoxycinnamaldehyde), where planarity enhances UV absorption and reactivity .

Biological Activity :

  • While 3-(4-methoxyphenyl)prop-2-enal and related cinnamaldehydes demonstrate antioxidant and antimicrobial activities , the trimethylpyrazole variant’s biological profile remains unexplored. Pyrazole derivatives with benzothiazole or dichlorophenyl groups, however, show promise in anticancer research .

Synthetic Accessibility :

  • The target compound may be synthesized via routes similar to 3-[3'-(4"-fluorophenyl)indol-2-yl]prop-2-enal , which involves carboxaldehyde intermediates and Wittig-type reactions . Pyrazole trimethylation could be achieved using methylating agents under basic conditions .

Q & A

Q. Optimization Parameters :

ParameterTypical RangeExample from Literature
Catalyst5–10 mol%Diphenylprolinol silyl ether + Li 4-fluorobenzoate
SolventDichloromethane, THFDichloromethane used in diazomethane reactions
Temperature–20°C to reflux–20°C for diazomethane coupling

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent patterns and confirm the α,β-unsaturated aldehyde moiety. For instance, the enal proton typically appears as a doublet near δ 9.5–10.0 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Triclinic systems (e.g., P1 space group) are common for similar pyrazole derivatives, with cell parameters refined using MoKα radiation .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm the enal structure .

Advanced: How do reaction mechanisms differ when using organocatalysts versus metal catalysts in synthesizing α,β-unsaturated pyrazole aldehydes?

Methodological Answer:

  • Organocatalysts (e.g., diarylprolinol silyl ether) : Promote enantioselective Michael additions via enamine intermediates. Steric effects from the trimethylpyrazole group may hinder transition states, requiring tailored catalysts .
  • Metal Catalysts (e.g., Pd, Cu) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). However, competing coordination with the pyrazole nitrogen can reduce yields, necessitating protective groups .

Q. Mechanistic Comparison :

Catalyst TypeKey IntermediateSelectivity Challenge
OrganocatalystEnamineSteric hindrance from trimethyl groups
Metal CatalystMetal-ligand complexPyrazole coordination side reactions

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity indices to predict reactivity at the α,β-unsaturated carbonyl site, a common pharmacophore .
  • Molecular Docking : Pyrazole derivatives often target enzymes like cyclooxygenase (COX). Docking studies using AutoDock Vina can simulate binding to COX-2’s active site, guided by crystallographic data from related compounds .

Q. Example Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Dock into PDB 5KIR (COX-2 structure) with a grid centered on the heme group.

Validate with in vitro assays (e.g., Mosmann’s cytotoxicity assay ).

Advanced: How can researchers resolve contradictions in biological activity data for pyrazole-enal derivatives?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Strategies include:

  • Purity Verification : HPLC (>95% purity) and mass spectrometry to rule out side products .
  • Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Target-Specific Assays : Compare activity across isoforms (e.g., COX-1 vs. COX-2) to isolate mechanisms .

Case Study : Discrepancies in IC50 values for similar compounds were traced to residual solvents affecting enzyme kinetics, resolved by rigorous drying .

Advanced: What strategies improve the stability of this compound during storage and reactions?

Methodological Answer:

  • Storage : Argon atmosphere at –20°C to prevent oxidation of the enal group .
  • Reaction Additives : Radical scavengers (e.g., BHT) inhibit polymerization during Michael additions .
  • Derivatization : Convert the aldehyde to a stable acetal temporarily, then regenerate it post-reaction .

Q. Stability Data :

ConditionHalf-Life (Days)Degradation Product
25°C, air3Polymerized enal
–20°C, Ar>30None observed

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